N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chlorobenzyl group, a furan-2-ylmethyl group, and a chromene-3-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene core with an amine derivative, such as 2-chlorobenzylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Furan-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with furan-2-ylmethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Chromene-3-ol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
Uniqueness
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl and furan-2-ylmethyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H16ClNO4 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16ClNO4/c23-19-9-3-1-7-16(19)13-24(14-17-8-5-11-27-17)21(25)18-12-15-6-2-4-10-20(15)28-22(18)26/h1-12H,13-14H2 |
InChI Key |
VODZNJYDCZVAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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